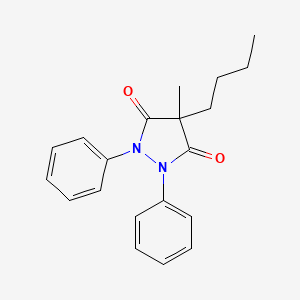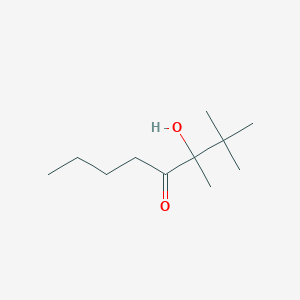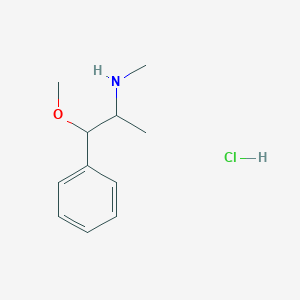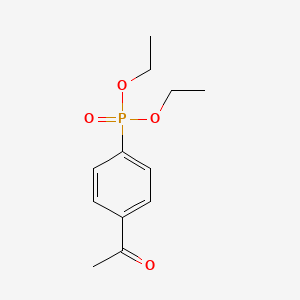
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that features a biphenyl structure with a hydroxy group at the 6th position and a pentanone chain at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and pentanone derivatives.
Hydroxylation: The biphenyl compound undergoes hydroxylation at the 6th position using reagents such as hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The hydroxylated biphenyl is then coupled with a pentanone derivative through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 1-(6-Keto-biphenyl-3-yl)-pentan-1-one or 1-(6-Carboxy-biphenyl-3-yl)-pentan-1-one.
Reduction: Formation of 1-(6-Hydroxy-biphenyl-3-yl)-pentanol.
Substitution: Formation of various substituted biphenyl derivatives.
科学的研究の応用
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(4-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(6-Hydroxy-biphenyl-2-yl)-pentan-1-one
Uniqueness
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC名 |
1-(4-hydroxy-3-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-16(18)14-10-11-17(19)15(12-14)13-7-5-4-6-8-13/h4-8,10-12,19H,2-3,9H2,1H3 |
InChIキー |
JEHIBLKJVDUTQY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)




